Dehydroxy mirabegron is a derivative of mirabegron, a medication primarily used for the treatment of overactive bladder. Mirabegron functions as a selective beta-3 adrenergic receptor agonist, promoting relaxation of the bladder muscle and increasing its capacity. Dehydroxy mirabegron is significant in pharmaceutical research due to its potential implications for drug efficacy and safety profiles.
Mirabegron was first approved by the U.S. Food and Drug Administration in 2012 and is marketed under various brand names. The compound is synthesized through multiple chemical processes, which also yield various derivatives, including dehydroxy mirabegron.
Dehydroxy mirabegron falls under the classification of synthetic organic compounds, specifically within the category of beta-adrenergic receptor agonists. Its molecular structure is closely related to that of mirabegron, with modifications that may influence its pharmacological properties.
The synthesis of dehydroxy mirabegron typically involves several key steps that modify the original structure of mirabegron. The methods can include:
The synthesis process can utilize solvents such as tetrahydrofuran and various oxidizing agents like potassium permanganate or manganese dioxide to facilitate reactions under controlled conditions (e.g., nitrogen atmosphere) . The final purification often involves recrystallization techniques to ensure high purity levels.
Dehydroxy mirabegron's molecular formula is derived from that of mirabegron, which is . The structural modifications primarily involve the removal of hydroxyl groups from the original molecule.
Dehydroxy mirabegron can undergo various chemical reactions typical for organic compounds, including:
The technical aspects of these reactions include careful control over reaction conditions such as temperature, pH, and solvent choice to maximize yield and minimize side reactions .
Dehydroxy mirabegron acts similarly to its parent compound by targeting beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon binding, it promotes muscle relaxation, thereby enhancing bladder capacity and reducing urinary frequency.
Studies indicate that modifications like those in dehydroxy mirabegron can affect receptor affinity and selectivity, potentially leading to variations in therapeutic efficacy and side effects compared to mirabegron .
Relevant data on these properties can be obtained through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Dehydroxy mirabegron is primarily investigated for its potential role in enhancing the therapeutic effects of overactive bladder treatments. Research into its pharmacological properties aims to identify improved formulations that could lead to better patient outcomes with fewer side effects. Additionally, understanding its synthesis and properties contributes to broader pharmaceutical development efforts focused on beta-adrenergic receptor modulators .
Dehydroxy mirabegron (CAS 1581284-82-3) is a structurally defined organic compound with the molecular formula C21H24N4OS and a molecular weight of 380.5 g/mol. It exists as an off-white solid with a high melting point exceeding 237°C (with decomposition) [1]. The compound is systematically named as 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide according to IUPAC nomenclature [1] [2]. Alternative chemical designations include 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide [1]. Its hydrochloride salt form (CAS 1581284-79-8) has the molecular formula C21H25ClN4OS and a molecular weight of 416.97 g/mol [7] [10]. The structural representation is captured in the canonical SMILES notation C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N [1], while its three-dimensional conformation is encoded in the InChIKey SRMFYHUWWFFNPI-UHFFFAOYSA-N [1] [2].
Table 1: Chemical Identifiers of Dehydroxy Mirabegron and Related Forms
Property | Dehydroxy Mirabegron (Free Base) | Dehydroxy Mirabegron Hydrochloride |
---|---|---|
CAS Registry Number | 1581284-82-3 | 1581284-79-8 |
Molecular Formula | C21H24N4OS | C21H24N4OS·HCl (C21H25ClN4OS) |
Molecular Weight | 380.5 g/mol | 416.97 g/mol |
IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]acetamide hydrochloride |
Synonyms | Mirabegron Impurity C; 2-Amino-N-[4-[2-[(2-phenylethyl)amino]ethyl]phenyl]-4-Thiazoleacetamide | Mirabegron Impurity C Hydrochloride |
Appearance | Off-white solid | Not specified |
Dehydroxy mirabegron serves as a structural analog of the β3-adrenoceptor agonist mirabegron (CAS 223673-61-8), differing exclusively through the absence of a chiral β-hydroxyl group on the phenylethylamine side chain [1] [5]. This modification eliminates the stereochemical center present in mirabegron (which possesses an (R)-configuration at the hydroxyl-bearing carbon) [5]. Consequently, dehydroxy mirabegron lacks the critical hydrogen-bond donor moiety essential for high-affinity interaction with the β3-adrenergic receptor's orthosteric binding site [4] [8].
Retained structural features include:
The loss of the hydroxyl group reduces molecular polarity, impacting physicochemical properties such as solubility and chromatographic behavior compared to mirabegron. This structural distinction is exploited analytically to achieve chromatographic resolution between the parent drug and this impurity [1] [3].
Table 2: Structural and Functional Comparison with Mirabegron
Structural Feature | Mirabegron | Dehydroxy Mirabegron | Functional Consequence |
---|---|---|---|
β-Hydroxyl Group | Present ((R)-configuration) | Absent | Loss of H-bonding to β3-AR binding pocket |
Chiral Center | Yes | No | Loss of stereoselective pharmacodynamics |
Phenylethylamine Moiety | Intact with hydroxyl | Intact without hydroxyl | Altered hydrophobicity and receptor fit |
Thiazole Acetamide Core | Retained | Retained | Maintains core structural scaffold |
Ionizable Amines | Two (aliphatic + thiazole amino) | Two (aliphatic + thiazole amino) | Similar charge characteristics |
Dehydroxy mirabegron is primarily characterized as a process-related impurity and degradation product of mirabegron rather than a significant metabolic derivative [1] [3]. Its formation occurs through two principal pathways:
Synthetic Imperfections: Arises during mirabegron manufacturing when incomplete reduction or hydroxylation occurs in intermediates. It can originate from the use of low-purity raw materials—specifically, impurities in 4-Amino-N-(2-phenylethyl) Benzeneethanamine—or suboptimal reaction conditions during the coupling with 2-amino-4-thiazoleacetic acid [1] [2].
Degradation Pathways: Forms under stress conditions via hydrolytic dehydroxylation, particularly when mirabegron or its formulations are exposed to heat, moisture, acidic/basic conditions, or oxidative environments [1] [2]. Its emergence in accelerated stability studies serves as a chemical indicator of mirabegron degradation [1].
Within pharmaceutical quality control frameworks, dehydroxy mirabegron fulfills critical roles:
Regulatory guidelines (ICH Q3B) mandate strict control of identified impurities like dehydroxy mirabegron, typically requiring levels below 0.15% of the mirabegron concentration in drug products [3]. Its hydrochloride salt (CAS 1581284-79-8) is similarly employed as a certified reference material [7] [10].
Table 3: Formation Pathways and Analytical Roles of Dehydroxy Mirabegron
Role | Formation Pathway | Control/Application Strategy | Significance |
---|---|---|---|
Synthetic Impurity | Incomplete hydroxylation; Impure reagents/intermediates | Use high-purity raw materials; Optimize reaction conditions | Ensures mirabegron synthesis meets purity specifications |
Degradation Product | Hydrolytic dehydroxylation under heat/moisture | Stabilize formulations; Control storage conditions | Indicator of mirabegron instability; Shelf-life determinant |
Reference Standard | Synthesized independently | Qualification via pharmacopeial methods | Enables accurate quantification in QC testing |
Internal Standard (MS) | N/A | Spiking into biological samples | Normalizes LC-MS/MS quantification of mirabegron |
Compounds Mentioned in Article:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8